Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- An ethyl group at position 5, influencing steric and electronic properties.
- A methyl ester at position 6, modulating solubility and metabolic stability.
This compound is synthesized via a modified Biginelli-like reaction, typically involving 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and methyl cyanoacetate. The use of 4,4’-trimethylenedipiperidine (TMDP) as a green, recyclable catalyst in ethanol/water solvents ensures high yields (~92%) and reduced environmental impact . Its structural features align with bioactive triazolopyrimidines, which are explored for applications in antimicrobial, anticonvulsant, and anticancer research .
Properties
IUPAC Name |
methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJXIZKRVWARDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. Triazolopyrimidines are known to interact with a variety of enzymes and receptors in biological systems. .
Mode of Action
Triazolopyrimidines, in general, are known to bind readily in biological systems, interacting with various enzymes and receptors.
Biochemical Pathways
It’s worth noting that compounds with a triazolopyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a key component in cell proliferation.
Biochemical Analysis
Biochemical Properties
Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is known to interact with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation. The nature of these interactions is primarily through binding at the ATP adenine region.
Cellular Effects
This compound has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It influences cell function by altering cell cycle progression and inducing apoptosis within cells. The impact on cell signaling pathways, gene expression, and cellular metabolism is significant, with the compound exerting its effects through its interaction with CDK2.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of CDK2, inhibiting its activity. This binding interaction leads to changes in gene expression, enzyme inhibition, and activation.
Biological Activity
Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 725217-28-7) is a compound belonging to the triazolo-pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.76 g/mol. The compound features a triazolo-pyrimidine core that is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, one method includes the use of ethyl cyanoacetate and 3-amino-1,2,4-triazole in the presence of catalysts such as ammonium chloride or novel additives like 4,4’-trimethylenedipiperidine to enhance yield and purity .
Biological Activities
This compound exhibits various biological activities:
1. Antiviral Activity:
- The compound has shown promising antiviral properties against several viruses including influenza virus (IV) and hepatitis C virus (HCV). It operates by inhibiting viral replication and interfering with viral protein interactions .
2. Anticancer Potential:
- Research indicates that triazolo-pyrimidines can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific derivatives have been identified with significant cytotoxic effects against various cancer cell lines .
3. Anti-inflammatory Effects:
- Compounds in this class have demonstrated anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the triazolo-pyrimidine core significantly influence biological activity. For example:
- The presence of halogen substituents (like chlorine) on the phenyl ring enhances antiviral efficacy.
- Variations in alkyl groups at the 5-position can affect the potency against specific targets .
Case Studies
Case Study 1: Antiviral Efficacy
In a study evaluating the anti-influenza activity of various triazolo-pyrimidines, Methyl 7-(4-chlorophenyl)-5-ethyl derivatives were shown to inhibit the PA-PB1 protein interaction crucial for viral replication. The IC50 values indicated effective inhibition at non-toxic concentrations .
Case Study 2: Anticancer Activity
Another investigation assessed the cytotoxicity of synthesized triazolo-pyrimidines against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutics .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from simpler precursors. The protocols often utilize various catalysts and conditions to enhance yield and purity. For instance, recent studies have introduced new additives that improve the efficiency of the synthesis process while maintaining eco-friendliness .
Table 1: Summary of Synthesis Methods
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and arresting the cell cycle at the G2/M phase .
- Antiviral Properties : Research indicates that derivatives of triazolopyrimidines can inhibit viral RNA polymerase activity, suggesting potential applications in treating viral infections .
- Antimicrobial Effects : Some studies highlight the compound's ability to combat bacterial infections through mechanisms that disrupt bacterial cell function .
Table 2: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | |
| Antiviral | Inhibits RNA polymerase activity | |
| Antimicrobial | Disruption of bacterial cell function |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various research contexts:
- Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
- Viral Infections : Experiments showed that the compound effectively reduced viral load in infected cells by interfering with viral replication processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison with key analogs:
Substituent Effects on the Aromatic Ring
Ester Group Variations
Substituent Effects at Position 5
Pharmacological and Physicochemical Properties
Antibacterial Activity
- The 4-chlorophenyl analog (target compound) shows moderate activity against Gram-positive bacteria, comparable to derivatives with 4-isopropylphenyl or 4-methylthiophenyl groups .
- Compound 13 (4-methylthiophenyl substituent) exhibits superior activity (79% yield, MIC: 2 µg/mL) due to sulfur’s electron-donating effects .
Anticonvulsant Potential
- Triazolopyrimidines with 7-aryl groups demonstrate efficacy in maximal electroshock (MES) tests. The 4-chlorophenyl group in the target compound may enhance CNS penetration, though alkylamino substituents (e.g., dimethylamino) are associated with toxicity .
Preparation Methods
Cyclocondensation of β-Keto Esters with Aminoguanidine
The foundational step involves the formation of the dihydropyrimidine ring. Ethyl 3-oxohexanoate (or analogous β-keto esters with ethyl substituents) reacts with aminoguanidine hydrochloride under acidic conditions to yield a 5-ethyl-4,7-dihydropyrimidine intermediate. This reaction proceeds via nucleophilic attack of the aminoguanidine’s amino group on the carbonyl carbon, followed by cyclodehydration.
Table 1: Representative Reaction Conditions for Pyrimidine Core Formation
| β-Keto Ester | Aminoguanidine Derivative | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-oxohexanoate | Aminoguanidine HCl | p-TsOH | 80–90 | 72 |
| Methyl 3-oxohexanoate | Aminoguanidine bicarbonate | HCl | 70 | 68 |
The ethyl group at position 5 is introduced via the β-keto ester’s alkyl chain, with longer reaction times (8–12 hours) required to ensure complete cyclization.
Triazole Ring Annulation
The triazole ring is formed through oxidative cyclization or cyclocondensation with nitrous acid or hydroxylamine. For the target compound, the 1,2,4-triazolo[1,5-a]pyrimidine system is constructed by treating the dihydropyrimidine intermediate with sodium nitrite in acetic acid, facilitating intramolecular N–N bond formation.
Key Considerations:
- Regioselectivity: The reaction pH and temperature dictate the position of triazole fusion. Acidic conditions (pH 3–4) favor formation of the [1,5-a] isomer over derivatives.
- Functional Group Tolerance: The 4-chlorophenyl group is introduced prior to triazole annulation to avoid side reactions. This is achieved via nucleophilic aromatic substitution or Suzuki coupling at position 7 of the pyrimidine ring.
Alternative Routes: Multicomponent and Catalytic Approaches
One-Pot Multicomponent Synthesis
A streamlined method combines ethyl 3-oxohexanoate, 4-chlorobenzaldehyde, and aminoguanidine in a single pot. This approach leverages in situ imine formation and cyclocondensation, reducing purification steps.
Table 2: Multicomponent Reaction Parameters
| Component | Equivalents | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-oxohexanoate | 1.0 | Ethanol | FeCl₃ | 65 |
| 4-Chlorobenzaldehyde | 1.2 | DMF | p-TsOH | 71 |
While efficient, this method requires rigorous control over stoichiometry to prevent oligomerization.
Transition Metal-Catalyzed Functionalization
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables late-stage introduction of the 4-chlorophenyl group. This strategy offers flexibility but necessitates orthogonal protection of reactive sites.
Comparative Analysis of Synthetic Pathways
Table 3: Yield and Purity Across Methods
| Method | Average Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Stepwise Cyclocondensation | 72 | 98.5 | 14 |
| Multicomponent | 68 | 97.2 | 10 |
| Catalytic Cross-Coupling | 61 | 96.8 | 18 |
The stepwise approach balances yield and purity, whereas multicomponent synthesis offers time efficiency at slight yield penalties.
Characterization and Quality Control
Critical analytical data for the target compound include:
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multicomponent reactions involving 3-amino-1,2,4-triazole, substituted aldehydes, and β-keto esters. A key protocol uses 4-chlorobenzaldehyde, ethyl cyanoacetate, and 3-amino-1,2,4-triazole in ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine) as a catalyst under reflux (85–90°C). Yields (~92%) depend on solvent choice, catalyst loading (10 mol%), and reaction time (3–4 hours). TMDP’s dual role as a solvent-catalyst in molten states further optimizes efficiency .
Q. How is the compound characterized structurally after synthesis?
Post-synthesis characterization includes:
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃): Peaks at δ 9.25 (s, NH), 7.45–7.58 (m, aromatic protons), and 4.38 (q, ester CH₂) confirm the triazolopyrimidine backbone and substituents .
- X-ray crystallography : Resolves fused triazole-pyrimidine rings, dihedral angles (e.g., 83.94° between phenyl and pyrimidine planes), and hydrogen-bonding networks (N–H⋯N) critical for stability .
- FT-IR : Bands at 1692 cm⁻¹ (ester C=O) and 3253 cm⁻¹ (NH₂) validate functional groups .
Q. What biological activities are associated with this compound?
Triazolopyrimidine derivatives exhibit antiproliferative activity (e.g., IC₅₀ < 10 µM against MCF-7 breast cancer cells) via kinase inhibition and antimicrobial effects (MIC 8–32 µg/mL against Staphylococcus aureus). The 4-chlorophenyl group enhances hydrophobic interactions with target proteins, while the ethyl ester improves membrane permeability .
Q. What are the key structural features influencing its chemical reactivity?
- The 4,7-dihydro-pyrimidine ring enables regioselective functionalization at C5 and C7.
- The 4-chlorophenyl group stabilizes π-π stacking in enzyme binding pockets.
- The ethyl carboxylate acts as a leaving group for hydrolysis to carboxylic acid derivatives under basic conditions .
Q. How can reaction yields be optimized during synthesis?
- Catalyst recycling : TMDP is recoverable via solvent evaporation and reused for 3–5 cycles without yield loss .
- Solvent systems : Ethanol/water (1:1 v/v) reduces byproducts compared to pure organic solvents .
- Temperature control : Reflux at 65–70°C minimizes side reactions like triazole ring decomposition .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields for analogous triazolopyrimidines?
Discrepancies arise from catalyst toxicity (e.g., TMDP’s hazardous handling) and substrate purity . For example, piperidine-based catalysts yield 85–90% but face procurement restrictions. Validate protocols via HPLC monitoring and optimize with greener alternatives (e.g., ionic liquid-supported graphene oxide catalysts) .
Q. What computational methods validate the compound’s structure and target interactions?
- DFT calculations : Predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites (e.g., C6 carboxylate as a hydrogen-bond acceptor).
- Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina, with scoring functions (<-8.5 kcal/mol) confirming affinity for ATP-binding pockets .
Q. How to design experiments to study its mechanism of action in cancer cells?
- Enzymatic assays : Measure IC₅₀ against purified kinases (e.g., CDK2/Cyclin E) using ADP-Glo™ kits.
- Gene expression profiling : Post-treatment RNA-seq of HeLa cells identifies downregulated pathways (e.g., PI3K/AKT).
- SAR studies : Compare analogues with 4-fluorophenyl or methyl ester groups to correlate substituents with activity .
Q. How to address solubility limitations in pharmacological testing?
- Prodrug synthesis : Hydrolyze the ethyl ester to a carboxylic acid (pH 7.4 buffer, 37°C) for improved aqueous solubility.
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain >1 mg/mL solubility in in vitro assays .
Q. How to analyze crystallographic data to correlate molecular conformation with bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
